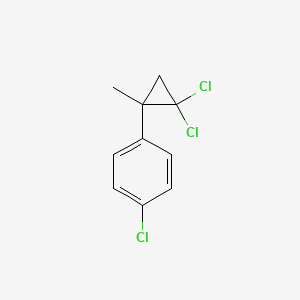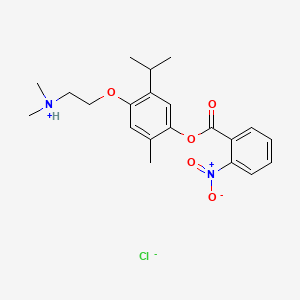
2,4-Diphenyl-6-(4'methoxyphenyl)-pyrylium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate is a heterocyclic aromatic compound known for its unique structural properties and reactivity. This compound belongs to the pyrylium family, characterized by a six-membered ring containing an oxygen atom. The presence of phenyl and methoxyphenyl groups enhances its stability and reactivity, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate typically involves the reaction of appropriate aromatic ketones and aldehydes under acidic conditions. One common method is the acid-catalyzed cyclization of 1,3-diketones with benzaldehyde derivatives. The reaction is usually carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyrylium ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium salts.
Reduction: Reduction reactions can convert the pyrylium ring into dihydropyrylium derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrylium salts, dihydropyrylium derivatives, and functionalized aromatic compounds.
Scientific Research Applications
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and stability.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The pyrylium ring’s positive charge facilitates its interaction with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the aromatic ring, which modulate its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-6-methylpyrylium iodide
- 2,4-Diphenyl-6-isopropylpyrylium perchlorate
- 2,4-Diphenyl-6-ethylpyrylium perchlorate
Uniqueness
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate stands out due to the presence of the methoxy group, which enhances its stability and reactivity compared to other pyrylium compounds. This unique structural feature allows for more versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C24H19ClO6 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4,6-diphenylpyrylium;perchlorate |
InChI |
InChI=1S/C24H19O2.ClHO4/c1-25-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(26-24)19-10-6-3-7-11-19;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FIGCIUZPWFBMSS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


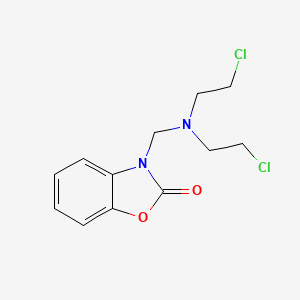
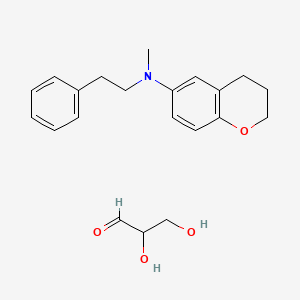
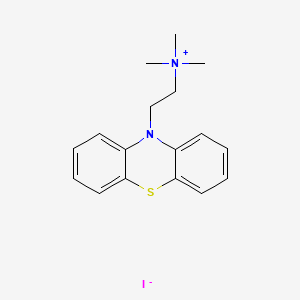

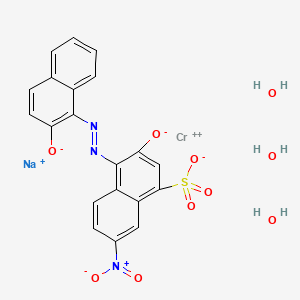

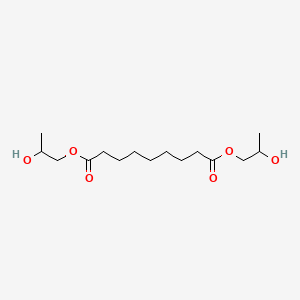
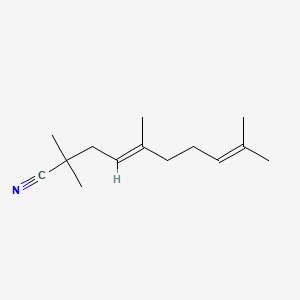

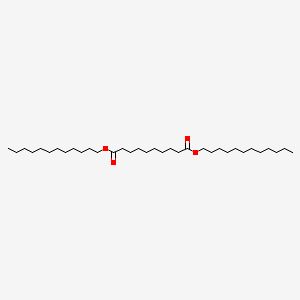
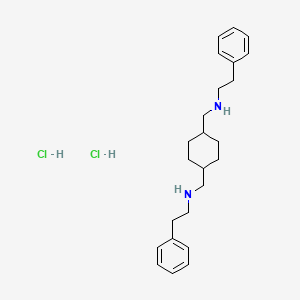
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)
